

In-Depth Technical Guide to the Spectroscopic Data of RK-397

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Compound of Interest

Compound Name: RK 397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the polyene-polyol macrolide antibiotic, RK-397. The information herein is compiled from primary literature detailing both its initial isolation and its total synthesis, ensuring a thorough and accurate presentation for researchers in drug discovery and development.

Core Spectroscopic Data

The structural elucidation and confirmation of RK-397 have been established through detailed spectroscopic analysis. The following tables summarize the key NMR and mass spectrometry data.

Table 1: ^1H NMR Spectroscopic Data for RK-397

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.89	d	10.5
H-3	7.27	dd	10.5, 15.0
H-4	6.55	dd	11.5, 15.0
H-5	6.33	dd	11.5, 14.5
H-6	6.61	m	
H-7	6.40	m	
H-8	6.25	m	
H-9	5.95	m	
H-10	2.45	m	
H-11	4.15	m	
H-12	1.60, 1.45	m	
H-13	3.85	m	
H-14	1.55, 1.40	m	
H-15	4.05	m	
H-16	1.75, 1.65	m	
H-17	3.95	m	
H-18	1.60, 1.45	m	
H-19	4.00	m	
H-20	1.55, 1.40	m	
H-21	3.90	m	
H-22	1.70, 1.50	m	
H-23	4.25	m	
H-24	1.85, 1.75	m	

H-25	5.15	m	
H-26	2.30, 2.15	m	
H-27	2.60	m	
H-28	1.25	d	6.5
H-29	0.90	d	6.8
H-30	0.95	d	7.0
H-31	1.00	d	7.0
H-32	1.80	s	
H-33	1.15	d	6.5
OH	various	br s	

Note: Data compiled from the supporting information of Burova and McDonald (2004).

Table 2: ^{13}C NMR Spectroscopic Data for RK-397

Position	Chemical Shift (δ , ppm)
C-1	167.5
C-2	121.8
C-3	145.1
C-4	132.8
C-5	130.7
C-6	134.5
C-7	133.2
C-8	131.5
C-9	138.0
C-10	43.5
C-11	69.8
C-12	42.1
C-13	68.5
C-14	41.8
C-15	70.2
C-16	42.5
C-17	69.5
C-18	42.0
C-19	69.0
C-20	41.5
C-21	68.0
C-22	43.0
C-23	75.5

C-24	38.5
C-25	78.0
C-26	45.0
C-27	211.0
C-28	18.5
C-29	16.0
C-30	16.5
C-31	19.0
C-32	12.5
C-33	21.5

Note: Data compiled from the supporting information of Burova and McDonald (2004).

Table 3: Mass Spectrometry Data for RK-397

Ionization Method	Mass-to-Charge Ratio (m/z)	Ion
HR-FAB-MS	637.3999	[M+H] ⁺
HR-FAB-MS	659.3818	[M+Na] ⁺

Note: Data compiled from Koshino et al. (1993) and Burova and McDonald (2004).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.

- **Sample Preparation:** Samples of RK-397 were dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- **^1H NMR Spectroscopy:** Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** Spectra were acquired at 125 MHz with complete proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl_3 (77.0 ppm) or CD_3OD (49.0 ppm).

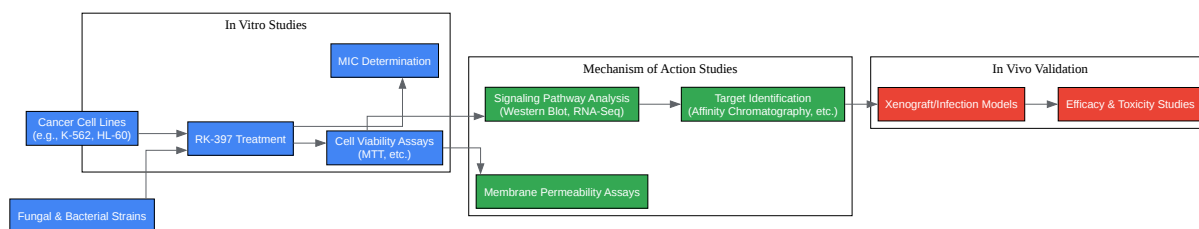
Mass Spectrometry (MS)

- **Instrumentation:** High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-700 mass spectrometer.
- **Sample Preparation:** The sample was mixed with a matrix, typically m-nitrobenzyl alcohol, on a stainless-steel target.
- **Data Acquisition:** The sample was bombarded with a high-energy beam of xenon atoms. The resulting ions were accelerated and their mass-to-charge ratios were measured.

Biological Activity and Signaling Pathways

RK-397 has demonstrated notable biological activity. It exhibits cytotoxicity against tumor cell lines, including K-562 and HL-60, suggesting potential applications in oncology.^[1] Furthermore, it possesses both antifungal and antibacterial properties.^[1] The polyene macrolide structure of RK-397 suggests a mechanism of action that may involve interaction with cell membranes, a common mode of action for this class of antibiotics.

The precise signaling pathways modulated by RK-397 are a subject of ongoing research. However, based on its cytotoxic and antimicrobial activities, a proposed workflow for investigating its mechanism of action is outlined below.



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Caption: Proposed workflow for elucidating the mechanism of action of RK-397.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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